molecular formula C16H19FN2O2S B2945952 N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide CAS No. 866154-21-4

N'-(tert-butyl)-4-fluoro-N'-phenylbenzenesulfonohydrazide

Cat. No.: B2945952
CAS No.: 866154-21-4
M. Wt: 322.4
InChI Key: PUNDKAALCDHWFT-UHFFFAOYSA-N
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Description

N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide is an organic compound that features a tert-butyl group, a fluoro-substituted phenyl ring, and a benzenesulfonohydrazide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tert-butylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide moiety to corresponding amines.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-(tert-butyl)-4-chloro-N’-phenylbenzenesulfonohydrazide
  • N’-(tert-butyl)-4-methyl-N’-phenylbenzenesulfonohydrazide
  • N’-(tert-butyl)-4-nitro-N’-phenylbenzenesulfonohydrazide

Uniqueness

N’-(tert-butyl)-4-fluoro-N’-phenylbenzenesulfonohydrazide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-16(2,3)19(14-7-5-4-6-8-14)18-22(20,21)15-11-9-13(17)10-12-15/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNDKAALCDHWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327101
Record name N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866154-21-4
Record name N'-tert-butyl-4-fluoro-N'-phenylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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